
Antitubercular agent-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubercular agent-14 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth and proliferation of the tuberculosis-causing bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-14 typically involves a series of chemical reactions that include condensation, cyclization, and substitution reactions. For instance, one common synthetic route involves the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Antitubercular agent-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Antitubercular agent-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies to understand the biological processes involved in tuberculosis infection.
Medicine: Investigated for its potential to treat drug-resistant strains of tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Wirkmechanismus
Antitubercular agent-14 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, thereby blocking their activity and preventing the bacteria from replicating .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: Another antitubercular agent that also inhibits mycolic acid synthesis.
Rifampicin: Works by inhibiting bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.
Uniqueness
Antitubercular agent-14 is unique in its specific targeting of enzymes involved in mycolic acid synthesis, making it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Eigenschaften
Molekularformel |
C20H27ClN2 |
|---|---|
Molekulargewicht |
330.9 g/mol |
IUPAC-Name |
N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |
InChI |
InChI=1S/C20H27ClN2/c1-15-12-18(14-22-13-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h8-12,17,22H,3-7,13-14H2,1-2H3 |
InChI-Schlüssel |
WAVPZOUSDXJJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNCC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


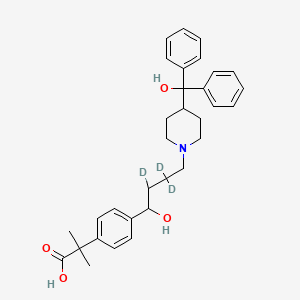
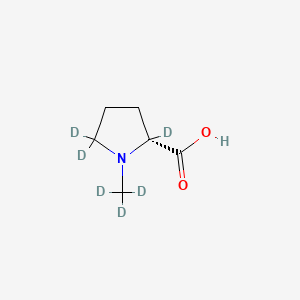
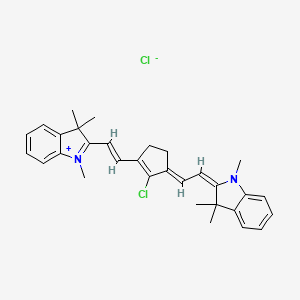
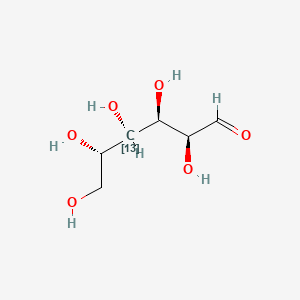
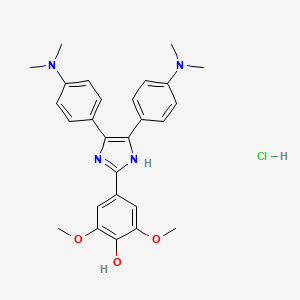
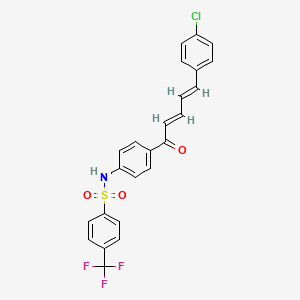
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
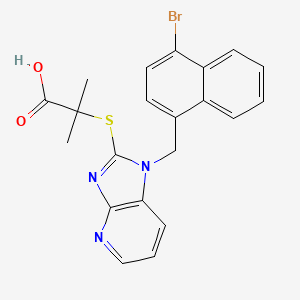

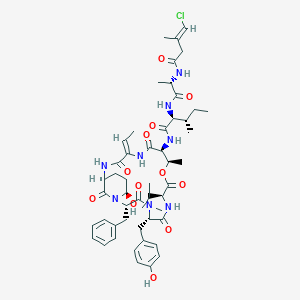
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

